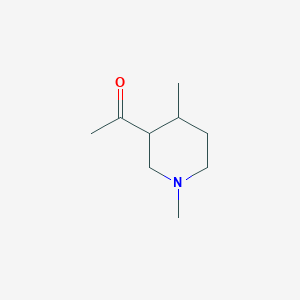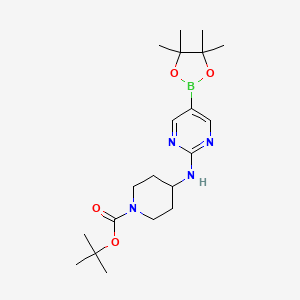![molecular formula C9H10N4O B13961900 5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10N4O. It is known for its unique structure, which includes a pyrazole ring linked to a pyridine ring through an oxygen bridge.
Métodos De Preparación
The synthesis of 5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-chloromethylpyridine with 3-amino-1H-pyrazole in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the pyrazole moiety .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-[(3-Pyridinyloxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-[(Pyridin-3-yloxy)methyl]-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.
Pyridin-3-yloxy derivatives: These compounds share the pyridine-oxygen linkage but may have different substituents on the pyrazole ring or other parts of the molecule.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c10-9-4-7(12-13-9)6-14-8-2-1-3-11-5-8/h1-5H,6H2,(H3,10,12,13) |
Clave InChI |
SOUKJBUBDAEZNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OCC2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
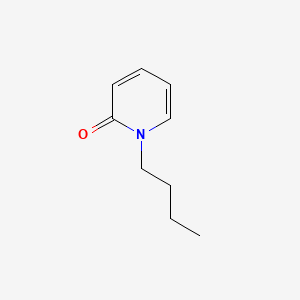

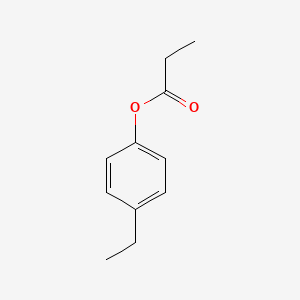
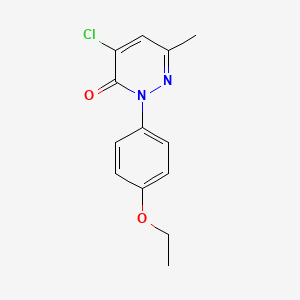
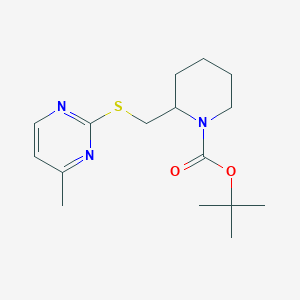
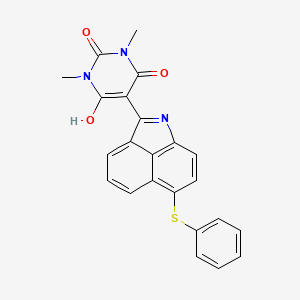
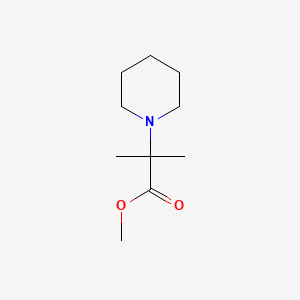
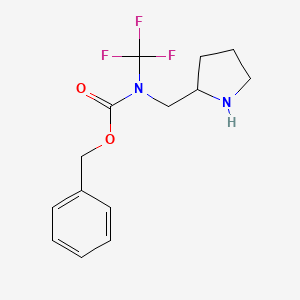
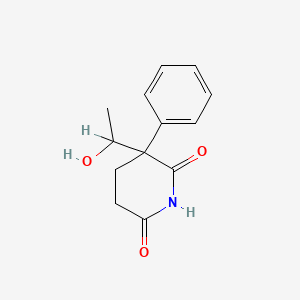
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
